2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride
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Overview
Description
2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride is an organic compound with a thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride typically involves the reaction of 2-methylthiazoline with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of metallo-β-lactamases, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This restores the efficacy of the antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dihydrothiazole-4-carboxylic acid
- 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt
- 2-Acetyl-2-thiazoline
Uniqueness
2-Methyl-4,5-dihydrothiazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit metallo-β-lactamases sets it apart from other thiazole derivatives .
Properties
Molecular Formula |
C5H8ClNO2S |
---|---|
Molecular Weight |
181.64 g/mol |
IUPAC Name |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO2S.ClH/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);1H |
InChI Key |
CONKHJVUKQGSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CS1)C(=O)O.Cl |
Origin of Product |
United States |
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